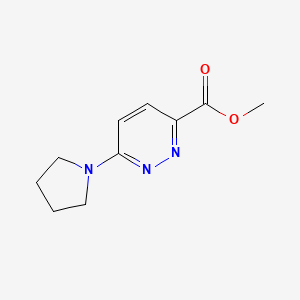

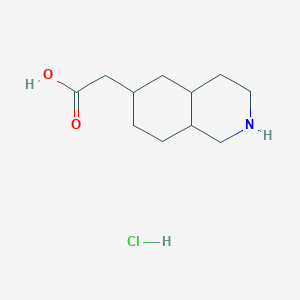

![molecular formula C14H10F2N2O4 B2765263 N-(2,4-difluorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine CAS No. 329699-36-7](/img/structure/B2765263.png)

N-(2,4-difluorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-difluorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine, also known as DNFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DNFB is a member of the dinitrophenyl (DNP) family of compounds, which have been extensively studied for their unique chemical properties and biological activities.

Applications De Recherche Scientifique

1. Probe Design for Nitric Oxide Reactivity

One application involves the mechanism of reaction with nitric oxide (NO) to form N-nitrosated products in aqueous solutions, as investigated in the context of designing faster-reacting probes for NO detection. The study by McQuade, Pluth, and Lippard (2010) elaborates on the first-order reaction dynamics in the presence of CuFL1 with NO and highlights the importance of the protonation state of the secondary amine for reactivity. This research provides insights into the design of sensitive probes for NO, a critical signaling molecule in biology (McQuade, Pluth, & Lippard, 2010).

2. Nucleoside Transport Inhibition

Another significant application is in the inhibition of the nucleoside transport protein ENT1, which is crucial for drug absorption and penetration into the central nervous system (CNS). Research by Tromp et al. (2004) focused on replacing the ribose moiety of 4-nitrobenzylthioinosine (NBTI) with substituted benzyl groups, aiming to reduce the compound's polarity while retaining its affinity for ENT1. This study contributes to the development of compounds with enhanced oral bioavailability and CNS penetration, potentially improving therapeutic efficacy (Tromp et al., 2004).

3. Environmental Transformation Studies

The abiotic transformation of sulfamethoxazole (SMX), a widely used antibiotic, under denitrifying conditions in the water cycle, also represents a research area. Nödler et al. (2012) explored how SMX undergoes transformations to form different products depending on the environmental conditions, shedding light on the behavior of pharmaceuticals in water treatment processes and natural water bodies. This research is vital for understanding and mitigating the environmental impact of persistent pharmaceutical pollutants (Nödler et al., 2012).

4. Detection of Aromatic Amines in Consumer Products

Lizier and Zanoni (2012) demonstrated the use of ionic liquid as a novel medium to improve the separation and quantification of aromatic amines in hair dyes by liquid chromatography coupled to electrochemical detection. This approach facilitates the detection of contaminants in consumer products, contributing to public health safety by ensuring the monitoring of potentially harmful substances (Lizier & Zanoni, 2012).

Propriétés

IUPAC Name |

2,4-difluoro-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2O4/c15-9-1-2-11(10(16)4-9)17-6-8-3-13-14(22-7-21-13)5-12(8)18(19)20/h1-5,17H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBDQQXDRYXCMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)CNC3=C(C=C(C=C3)F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

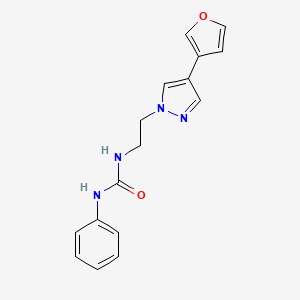

![1-(5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2765180.png)

![6-methyl-2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2765184.png)

![N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2765190.png)

![N-[2-methyl-4-[3-methyl-4-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]phenyl]phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2765192.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2765194.png)

![Methyl 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2765195.png)

![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2765197.png)

![N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2765199.png)